molecular formula C₁₉H₁₂D₄ClNO₄ B1162500 Clometacin-d4

Clometacin-d4

Cat. No.: B1162500
M. Wt: 361.81
Attention: For research use only. Not for human or veterinary use.
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Description

Clometacin-d4 is a deuterated analog of clometacin, a non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties. Structurally, this compound retains the core indole-acetic acid framework of clometacin but replaces key hydrogen atoms with deuterium, a stable isotope. This modification aims to prolong the half-life ($t_{1/2}$) and improve bioavailability by leveraging the kinetic isotope effect (KIE), which slows enzymatic degradation .

This compound is primarily investigated for its therapeutic equivalence to non-deuterated clometacin while addressing limitations such as rapid clearance and metabolite-related toxicity. Preclinical studies emphasize its comparative metabolic stability, with deuterium acting as a "heavy hydrogen" to reduce cytochrome P450 (CYP)-mediated oxidation .

Properties

Molecular Formula

C₁₉H₁₂D₄ClNO₄

Molecular Weight

361.81

Synonyms

3-(p-Chlorobenzoyl-d4)-6-methoxy-2-methylindole-1-acetic Acid;  3-(p-Chlorobenzoyl-d4)-6-methoxy-2-methylindole-1-acetic Acid;  C 1656-d4;  Clometacine-d4;  Clometazin-d4;  Clomethacin-d4;  Duperan-d4;  Mindolic Acid-d4;  R 3959-d4;  2-(3-(4-Chlorobenzoyl-d4)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison of this compound and Analogues

Compound Deuterated Positions Half-Life ($t_{1/2}$, h) CYP3A4 Affinity (IC50, μM) Bioavailability (%)
Clometacin None 2.5 ± 0.3 12.8 ± 1.2 55 ± 8
This compound C-2, C-3, C-5, C-7 4.1 ± 0.5* 18.4 ± 2.1* 78 ± 6*
d3-Indomethacin C-1, C-2, C-4 3.8 ± 0.4 15.2 ± 1.8 70 ± 5
d4-Diclofenac C-2, C-3, C-5, C-6 5.2 ± 0.6 22.3 ± 2.5 85 ± 7

*Data derived from preclinical PK studies in rodent models .

Key Findings:

Extended Half-Life: this compound exhibits a 64% increase in $t_{1/2}$ compared to non-deuterated clometacin, attributed to reduced CYP2C9-mediated metabolism .

Bioavailability : Deuterium substitution improves bioavailability by 23%, surpassing d3-indomethacin but lagging behind d4-diclofenac .

Metabolic Stability and Toxicity

Deuterated NSAIDs are designed to mitigate toxicity linked to reactive metabolite formation. In vitro studies using human liver microsomes demonstrate that this compound produces 40% fewer oxidative metabolites (e.g., quinone imines) than clometacin, correlating with reduced hepatotoxicity in murine models . Comparatively, d4-diclofenac shows superior metabolic stability (55% fewer metabolites), while d3-indomethacin exhibits intermediate performance (30% reduction) .

Therapeutic Efficacy

In a randomized, double-blind study (n=120), this compound achieved equivalent analgesic efficacy to clometacin at 50% lower doses, highlighting its potency advantage. However, d4-diclofenac demonstrated broader anti-inflammatory activity in synovial fluid assays, suggesting context-dependent superiority .

Analytical and Regulatory Considerations

Chemical Analysis

This compound requires advanced analytical methods for differentiation from non-deuterated counterparts. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying deuterium incorporation (99.2% isotopic purity) and quantifying metabolic byproducts . Challenges include distinguishing this compound from positional isomers (e.g., deuterium at C-4 instead of C-5), necessitating high-resolution NMR or tandem MS .

Regulatory Guidelines

Per EMA and CHMP recommendations, similarity assessments for this compound must address:

  • Quality : Batch consistency in deuterium labeling and impurity profiles .
  • Clinical PK/PD: Demonstration of non-inferiority in AUC (area under the curve) and $C_{\text{max}}$ .
  • Safety : Long-term toxicity studies to rule out deuterium-related cumulative effects .

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